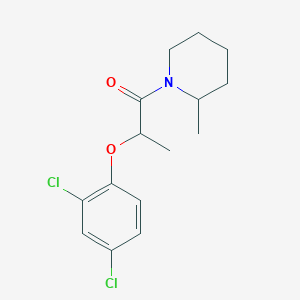

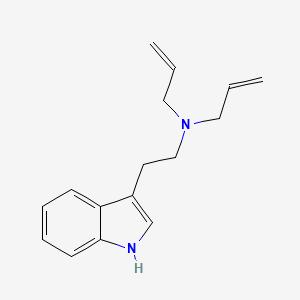

![molecular formula C7H7N3 B1614274 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 768-19-4](/img/structure/B1614274.png)

2-Methyl-[1,2,4]triazolo[1,5-a]pyridine

Overview

Description

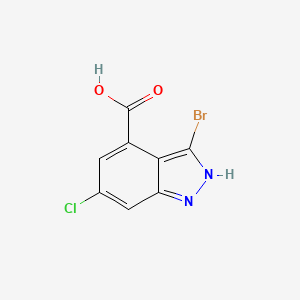

2-Methyl-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound. Structurally, it belongs to the class of 1,2,4-triazoles , which are five-membered rings containing three nitrogen atoms. These triazoles exhibit remarkable pharmacological applications due to their versatile interaction with biological systems. The core structure of 1,2,4-triazoles allows for a wide range of substituents, making them valuable building blocks for novel bioactive molecules. These compounds find applications in various scientific disciplines, including medicine, organocatalysis, agrochemicals, and materials science .

Molecular Structure Analysis

The molecular structure of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine consists of a fused triazole and pyridine ring system. The methyl group at the 2-position introduces steric effects and influences its reactivity. Analyzing the bond angles, hybridization states, and resonance patterns within the molecule would provide deeper insights into its stability and behavior .

Chemical Reactions Analysis

Understanding the chemical reactivity of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine is crucial. Investigating its reactions with electrophiles, nucleophiles, and other functional groups would reveal its versatility. Specific reactions may include substitution, cyclization, and functional group transformations. Literature reviews and experimental studies would provide a comprehensive overview of its reactivity profile .

Physical And Chemical Properties Analysis

Analyzing the physical properties (such as melting point, solubility, and stability) and chemical properties (such as acidity, basicity, and redox behavior) of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine is crucial. These properties influence its behavior in various contexts, including drug formulation, chemical synthesis, and material science .

Mechanism of Action

To explore the mechanism of action, we need to investigate its interactions with biological targets. Does it act as an enzyme inhibitor, receptor modulator, or other bioactive agent? Detailed studies on its binding modes, affinity, and cellular effects are essential. Literature on its pharmacological properties and potential therapeutic targets would shed light on its mechanism of action .

Safety and Hazards

Assessing the safety profile of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine is essential. Literature should be reviewed for information on toxicity, adverse effects, and potential hazards. Researchers must consider hepatotoxicity, hormonal effects, and other safety concerns. Future studies should aim to optimize efficacy while minimizing side effects .

Future Directions

The future scope for 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine lies in exploring its therapeutic applications. Researchers should continue investigating its biological activities, potential drug targets, and novel derivatives. Additionally, efforts to enhance its selectivity, bioavailability, and safety profile are critical. Collaborations across scientific disciplines will contribute to unlocking its full potential .

properties

IUPAC Name |

2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-6-8-7-4-2-3-5-10(7)9-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAOUIZDHXCDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342670 | |

| Record name | 2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-[1,2,4]triazolo[1,5-a]pyridine | |

CAS RN |

768-19-4 | |

| Record name | 2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

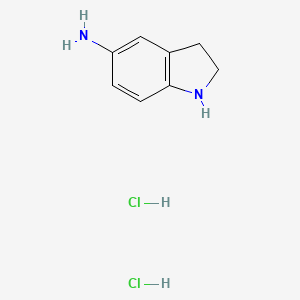

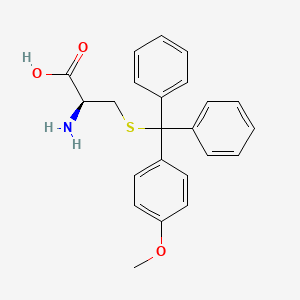

![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1614198.png)

![{3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1614213.png)